Product packaging for 1,7-Di(methyl-d3)-naphthalene(Cat. No.:CAS No. 29636-70-2)

1,7-Di(methyl-d3)-naphthalene

Cat. No.: B569728
CAS No.: 29636-70-2
M. Wt: 162.265
InChI Key: SPUWFVKLHHEKGV-WFGJKAKNSA-N
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Description

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.orgcreative-proteomics.com This substitution, while having a minimal effect on the chemical properties of the molecule, imparts a detectable signature that allows researchers to track the molecule's journey through complex processes. wikipedia.orgmusechem.com The primary applications of isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), include:

Mechanistic Studies: By tracking the position of the isotopic label in the products of a chemical reaction, chemists can elucidate the step-by-step mechanism of the transformation. symeres.com Deuterium labeling is particularly useful for studying kinetic isotope effects, where the difference in mass between hydrogen and deuterium can influence reaction rates, providing insight into bond-breaking and bond-forming steps. symeres.com

Metabolic Pathway Elucidation: In biochemistry and pharmaceutical research, isotopically labeled compounds are used to trace the metabolic fate of drugs and other xenobiotics within a biological system. musechem.comstudysmarter.co.uk By analyzing metabolites for the presence of the isotopic label, researchers can identify the metabolic pathways and breakdown products of a parent compound. ontosight.ai

Quantitative Analysis: Isotope-labeled compounds are frequently used as internal standards in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai Because they behave almost identically to their non-labeled counterparts during sample preparation and analysis, they allow for highly accurate quantification of the target analyte.

Spectroscopic Probes: The difference in nuclear properties between hydrogen and deuterium is exploited in NMR spectroscopy. Deuterated solvents are routinely used to avoid overwhelming solvent signals in the ¹H NMR spectrum, and deuterium labeling within a molecule can help in signal assignment and structural elucidation. ontosight.ai

Overview of Deuterated Naphthalene (B1677914) Derivatives in Contemporary Research

Deuterated naphthalene derivatives are employed in a wide array of research applications, leveraging the benefits of isotopic labeling. In environmental science, they serve as valuable standards for the analysis of PAHs, which are common environmental pollutants. Their use as internal standards improves the accuracy of methods for detecting and quantifying PAHs in complex matrices like soil and water.

In the field of materials science, naphthalene derivatives are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.airesearchgate.net Deuteration can influence the photophysical properties and stability of these materials.

Furthermore, studies on the synthesis of naphthalene derivatives sometimes employ deuterium labeling experiments to understand reaction mechanisms. sci-hub.seacs.org For instance, a deuterium incorporation experiment was crucial in elucidating the mechanism of a domino reaction to synthesize substituted naphthyl ketones. sci-hub.seacs.org

Specific Research Context of 1,7-Di(methyl-d3)-naphthalene

This compound is a deuterated analog of 1,7-dimethylnaphthalene (B47104). In this specific isotopologue, the hydrogen atoms of the two methyl groups attached to the naphthalene core at positions 1 and 7 are replaced with deuterium. The naphthalene ring itself remains protonated.

While direct research findings on this compound are not extensively documented in publicly available literature, its research context can be inferred from the applications of its non-deuterated counterpart, 1,7-dimethylnaphthalene, and the principles of isotopic labeling. 1,7-dimethylnaphthalene is a component of certain industrial processes and has been studied in the context of organic synthesis and as a model compound in various chemical analyses. ontosight.ai

Given this, this compound would likely be synthesized for use as an internal standard in mass spectrometry-based quantitative analysis of 1,7-dimethylnaphthalene and other related PAHs. Its distinct mass would allow it to be easily differentiated from the non-deuterated analyte, ensuring precise quantification. Additionally, it could be used in metabolic studies to track the fate of the methyl groups of 1,7-dimethylnaphthalene in biological systems or in mechanistic studies involving reactions at the methyl groups.

The properties of 1,7-dimethylnaphthalene provide a baseline for understanding its deuterated analog.

PropertyValue for 1,7-DimethylnaphthaleneReference
Molecular FormulaC₁₂H₁₂ nih.gov
Molecular Weight156.22 g/mol nih.gov
Boiling Point263 °C
Density1.002 g/mL at 25 °C
Refractive Index1.605
Water Solubility11.5 mg/L at 25 °C (estimated) thegoodscentscompany.com

For this compound, the molecular weight would be approximately 162.26 g/mol due to the replacement of six hydrogen atoms (1.008 amu) with six deuterium atoms (2.014 amu). Other physical properties like boiling point and density would be very similar to the non-deuterated compound, with only minor variations expected.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B569728 1,7-Di(methyl-d3)-naphthalene CAS No. 29636-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWFVKLHHEKGV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Advanced Analytical Techniques for Deuterated Naphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) NMR (²H NMR) for Positional Analysis of Deuterium

Deuterium NMR (²H or D NMR) spectroscopy is a direct method to confirm the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. wikipedia.org For 1,7-di(methyl-d3)-naphthalene, the ²H NMR spectrum would be expected to show a distinct signal corresponding to the deuterium atoms in the two methyl-d3 groups.

The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, allowing for straightforward correlation. wikipedia.orgblogspot.com Therefore, the signal for the -CD₃ groups in this compound would appear at a chemical shift similar to that of the -CH₃ groups in its non-deuterated counterpart, 1,7-dimethylnaphthalene (B47104). The key advantage of ²H NMR is its ability to verify the success and specificity of the deuteration process, as a strong signal confirms the incorporation of deuterium. wikipedia.orgmagritek.com The natural abundance of deuterium is very low (about 0.016%), so samples must typically be enriched with ²H to obtain a detectable signal. wikipedia.org When acquiring a ²H NMR spectrum, it is advisable to use a non-deuterated solvent to avoid a massive solvent signal that could overwhelm the signal from the analyte. blogspot.comdal.ca

Table 1: Predicted ²H NMR Data for this compound

Functional GroupExpected Chemical Shift (δ, ppm)Multiplicity
-CD₃~2.5 - 2.7Singlet

Note: The chemical shift is an approximation based on the typical range for methyl groups attached to a naphthalene (B1677914) ring.

Carbon-13 NMR (¹³C NMR) and Deuterium Effects

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. measurlabs.com In deuterated compounds, the presence of deuterium has a noticeable effect on the ¹³C NMR spectrum. The primary effect is the splitting of the carbon signal due to coupling with the deuterium nucleus (¹³C-¹H coupling is typically removed by broadband decoupling). Deuterium has a spin I=1, which results in a 1:1:1 triplet for a carbon attached to a single deuterium atom. For a -CD₃ group, the carbon signal will appear as a multiplet.

Another significant effect is the isotopic shift. A carbon atom bonded to deuterium will typically resonate at a slightly upfield (lower ppm) chemical shift compared to the same carbon bonded to a proton. acs.org This upfield shift can be a useful tool for signal assignment in complex spectra. acs.org For this compound, the signals for the methyl carbons would be observed as multiplets and shifted slightly upfield. The signals for the aromatic carbons directly attached to the methyl groups might also show small isotopic shifts.

Table 3: Expected ¹³C NMR Effects in this compound

Carbon AtomExpected Change in ¹³C NMR Spectrum
Methyl Carbons (-CD₃)Signal appears as a multiplet, shifted slightly upfield.
Aromatic Carbons (C1 & C7)May exhibit a small upfield isotopic shift.
Other Aromatic CarbonsLargely unaffected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly crucial for the analysis of isotopically labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic purity and elemental composition of deuterated compounds like this compound. nih.govrsc.org HRMS provides highly accurate mass measurements, allowing for the differentiation between ions with very similar nominal masses. ccspublishing.org.cnacs.org

For this compound (C₁₂H₆D₆), the molecular ion peak in the mass spectrum will be shifted by +6 mass units compared to its non-deuterated analog, 1,7-dimethylnaphthalene (C₁₂H₁₂). nih.gov HRMS can be used to calculate the isotopic enrichment by comparing the intensities of the molecular ion peaks of the deuterated compound and any residual non-deuterated or partially deuterated species. rsc.orgalmacgroup.com This allows for a quantitative assessment of the isotopic purity. nih.gov

Table 4: Theoretical Molecular Ion Data

CompoundMolecular FormulaExact Mass (Da)
1,7-DimethylnaphthaleneC₁₂H₁₂156.0939
This compoundC₁₂H₆D₆162.1316

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile organic compounds. epa.govshimadzu.com In the analysis of this compound, GC would first separate the compound from any impurities. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification.

The retention time from the gas chromatograph provides an additional layer of identification. The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern. For this compound, the fragmentation pattern would be expected to be similar to that of 1,7-dimethylnaphthalene, but with fragments containing deuterium atoms appearing at higher m/z values. This technique is valuable for both qualitative identification and quantitative analysis, often utilizing internal standards for improved accuracy. epa.gov For instance, the mass spectrum of 1,7-dimethylnaphthalene shows a base peak at m/z 141, corresponding to the loss of a methyl group. nih.gov For the deuterated analog, this would correspond to the loss of a -CD₃ group, resulting in a fragment at a different m/z.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. The vibrational frequencies of a molecule are directly related to the masses of its constituent atoms and the strength of its chemical bonds. Isotopic substitution, particularly the replacement of hydrogen with deuterium, significantly alters these frequencies due to the mass change, providing a clear spectroscopic signature. ymdb.ca

The most direct consequence of deuterating the methyl groups in 1,7-dimethylnaphthalene is the shift of vibrational modes involving the hydrogen atoms of those groups. The frequency of a vibrational mode is approximately proportional to (1/√μ), where μ is the reduced mass of the vibrating atoms. Since deuterium has roughly twice the mass of hydrogen, C-D bonds vibrate at significantly lower frequencies than C-H bonds.

Key deuteration-induced shifts are observed for the stretching and bending modes of the methyl groups:

C-H Stretching Vibrations: In the non-deuterated 1,7-dimethylnaphthalene, symmetric and asymmetric C-H stretching modes of the methyl groups typically appear in the 2850–3000 cm⁻¹ region of the IR and Raman spectra.

C-D Stretching Vibrations: Upon replacement of -CH₃ with trideuteromethyl (-CD₃) groups, these C-H stretching bands disappear and are replaced by new C-D stretching bands at approximately 2100–2250 cm⁻¹. This significant shift to a lower wavenumber is a direct result of the increased reduced mass of the C-D oscillator. ethz.ch

Bending Vibrations: Similarly, C-H bending (scissoring, wagging, twisting, and rocking) modes, which are found in the 1350–1470 cm⁻¹ range, are replaced by C-D bending modes at lower frequencies, typically around 950-1100 cm⁻¹.

While specific experimental spectra for this compound are not widely published, the expected shifts can be reliably predicted based on extensive studies of other deuterated aromatic hydrocarbons. ethz.chresearchgate.net Quantum chemical computations on related molecules, such as deuterated PAHs, have been used to calculate the vibrational spectra and derive the band strengths of aliphatic C-D stretches. gmp-compliance.org These shifts provide a definitive method for confirming the success and location of deuteration within the molecule.

Table 1. Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds in Methyl-Substituted Aromatic Compounds.

Vibrational ModeTypical Frequency Range for -CH₃ (cm⁻¹)Expected Frequency Range for -CD₃ (cm⁻¹)Description
Asymmetric & Symmetric Stretching2900 - 30002100 - 2250Vibration involving the change in length of the C-H or C-D bond. This mode shows the largest and most distinct isotopic shift.
Asymmetric & Symmetric Bending (Deformation)1375 - 1470950 - 1100Vibration involving the change in the H-C-H or D-C-D bond angle.

The parent naphthalene molecule possesses a high degree of symmetry, belonging to the D₂h point group. This high symmetry imposes strict selection rules on its vibrational spectra: vibrations that are symmetric with respect to the center of inversion are Raman active and IR inactive, while those that are antisymmetric are IR active and Raman inactive (Rule of Mutual Exclusion).

The isotopic substitution of the methyl hydrogens with deuterium in This compound does not further alter the molecule's Cₛ point group symmetry. However, the specific pattern of isotopic substitution is critical. The location of the deuterated groups at positions 1 and 7 dictates which specific vibrational modes of the naphthalene skeleton are most affected through coupling with the methyl group vibrations. The change in mass distribution affects the precise frequencies and intensities of all vibrations, but the fundamental symmetry and the resulting spectral activity (i.e., whether a mode is IR or Raman active) remain governed by the Cₛ point group. ymdb.ca

Analysis of Deuteration-Induced Shifts in Vibrational Modes

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Identification

Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous identification of molecules in the gas phase. brightspec.com It measures the quantized rotational transitions of a molecule, which are dependent on its three-dimensional mass distribution, characterized by the principal moments of inertia (Iₐ, Iₑ, Iₑ). chemspider.com Because the rotational constants (A, B, C) are inversely proportional to these moments of inertia, the MRR spectrum serves as a unique structural "fingerprint" for each molecule.

This technique is exquisitely sensitive to isotopic substitution. nih.gov Replacing hydrogen atoms with deuterium atoms significantly alters the moments of inertia, leading to a distinct and predictable shift in the rotational transition frequencies. This allows MRR to differentiate not only between different chemical compounds but also between their various isotopologues (molecules differing only in their isotopic composition) and isotopomers (isomers with the same isotopic composition but different atom positions). nih.gov

For this compound, MRR spectroscopy can provide an unequivocal identification that is often challenging for other methods like mass spectrometry, which cannot easily distinguish between isomers. The MRR spectrum of this compound is distinct from that of its non-deuterated counterpart (1,7-dimethylnaphthalene) and all other isomers, such as 1,6-Di(methyl-d3)-naphthalene or 2,6-Di(methyl-d3)-naphthalene. Each unique isotopologue has a precisely defined set of rotational constants, allowing for its confident identification and quantification, even in a complex mixture, without the need for chromatographic separation. gmp-compliance.orgnih.gov

Table 2. Conceptual Illustration of Unique Rotational Constants for Naphthalene Isotopologues as Determined by MRR Spectroscopy.

CompoundIsotopic CompositionRotational Constants (A, B, C)Comment
1,7-DimethylnaphthaleneC₁₂H₁₂Unique Set 1The baseline, non-deuterated compound.
This compoundC₁₀H₈(CD₃)₂Unique Set 2The target compound has a distinct rotational spectrum due to the mass change from the six deuterium atoms.
1,6-Di(methyl-d3)-naphthaleneC₁₀H₈(CD₃)₂Unique Set 3As an isotopomer of the target, it has a different mass distribution and therefore a different, identifiable MRR spectrum.
Naphthalene-d8C₁₀D₈Unique Set 4Fully deuterated naphthalene ring provides another unique spectral fingerprint.

Kinetic and Equilibrium Isotope Effects in 1,7 Di Methyl D3 Naphthalene Chemistry

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution, expressed as the ratio of the rate constants (k) for the light (kH) and heavy (kD) isotopologues (KIE = kH/kD). wikipedia.org The study of KIEs offers profound insights into reaction mechanisms. researchgate.net

Kinetic isotope effects are categorized as primary or secondary, depending on whether the bond to the isotope is broken in the rate-determining step (RDS) of the reaction.

Primary KIEs : A primary KIE is observed when a bond to the isotopically substituted atom is cleaved or formed during the RDS. princeton.edu In reactions involving 1,7-di(methyl-d3)-naphthalene, a significant primary KIE (typically kH/kD > 2) would be expected if a C-D bond of one of the methyl groups is broken in the rate-limiting step, for instance, in a hydrogen atom transfer (HAT) reaction. researchgate.netnih.gov The observation of a large KIE provides strong evidence that C-H bond cleavage is a central feature of the slowest step in the reaction sequence. nih.gov For example, in the anaerobic metabolism of toluene, which involves the abstraction of a hydrogen atom from the methyl group, significant KIEs were measured. nih.gov

Secondary KIEs : A secondary KIE arises when the bond to the isotope is not broken in the RDS, but the hybridization or steric environment of the isotopically substituted carbon changes. princeton.edu These effects are generally smaller than primary KIEs. princeton.edu For instance, if a reaction mechanism involves a change in hybridization at the naphthalene (B1677914) ring carbons bearing the -CD₃ groups (e.g., from sp² to sp³), a secondary KIE would be observed. An sp² to sp³ rehybridization typically results in an inverse KIE (kH/kD < 1), while an sp³ to sp² change leads to a normal KIE (kH/kD > 1). princeton.edu Secondary KIEs can also arise from hyperconjugation, where the ability of a β-C-D bond to stabilize an adjacent developing positive charge is less effective than a C-H bond, leading to a small normal KIE (kH/kD typically 1.1–1.2). princeton.eduacs.org Therefore, measuring the KIE for a reaction of this compound can help distinguish between mechanisms, such as determining if a reaction proceeds via direct methyl C-D bond cleavage or through an addition to the aromatic ring that alters its hybridization. gla.ac.uk

The deuteration of the methyl groups in this compound directly influences reaction rates, with the magnitude and direction of the effect (normal or inverse) depending on the transition state structure of the RDS.

Normal KIE (kH/kD > 1) : A normal KIE occurs when the C-H(D) bond is weakened or broken in the transition state. princeton.edu This is because the ZPE difference between C-H and C-D bonds in the ground state is lost or diminished in the transition state, resulting in a lower activation energy for the protiated compound. gla.ac.uk Reactions like radical-mediated hydrogen abstraction from the methyl group would be expected to show a significant normal KIE. nih.gov

Inverse KIE (kH/kD < 1) : An inverse KIE can occur if the vibrational force constants of the C-H(D) bonds increase in the transition state relative to the reactant. mdpi.com This can happen, for example, if steric compression of the methyl groups occurs in the transition state or if a change in hybridization from sp² to sp³ takes place. princeton.edu Some nucleophilic substitution (Sₙ2) reactions are known to exhibit slightly inverse KIEs (0.8 to 1.0). mdpi.com

The following table presents hypothetical KIE values for representative reactions of 1,7-dimethylnaphthalene (B47104), illustrating how deuteration could affect reaction rates. These values are based on typical effects observed in analogous aromatic systems.

Reaction TypeHypothetical ReactantHypothetical kH/kD (per D₃ group)Implication for Rate-Determining Step
Hydrogen Atom AbstractionThis compound2.5 - 5.0C-H(D) bond cleavage is rate-determining. nih.gov
Electrophilic Aromatic AdditionThis compound0.95 - 1.0No C-H(D) bond cleavage; slight inverse effect due to sp² to sp³ hybridization change at the ring carbon. princeton.edu
β-Carbocation StabilizationThis compound1.1 - 1.2Hyperconjugative stabilization of a positive charge on the naphthalene ring by the methyl group. princeton.edu

This table is illustrative and based on established principles of KIEs for analogous compounds, as specific experimental data for this compound were not found in the search results.

Elucidation of Rate-Determining Steps in Reaction Mechanisms

Equilibrium Isotope Effects (EIEs)

An equilibrium isotope effect (EIE) reflects the perturbation of a chemical equilibrium upon isotopic substitution, defined by the ratio of equilibrium constants (KEIE = KH/KD). columbia.edu EIEs arise from the same ZPE differences as KIEs but reflect the difference in vibrational environments between the reactant and product states. columbia.edu

The thermodynamic foundation of the EIE lies in the principle that deuterium, due to its lower ZPE, preferentially enriches in the state where it is more strongly bound—that is, the state with the higher vibrational stretching frequency. columbia.edu In an equilibrium between two species, A ⇌ B, if the C-H(D) bonds are stronger (i.e., have higher force constants) in species B than in A, the deuterated isotopologue will favor state B, leading to an EIE (KH/KD) of less than 1. Conversely, if the bonds are weaker in B, the EIE will be greater than 1. These effects are generally smaller than primary KIEs but provide crucial information about the relative stabilities and bonding environments of molecules in equilibrium. columbia.edu

Deuteration can influence the thermodynamics of non-covalent interactions, such as host-guest complexation or binding to a surface. The EIE on binding reflects changes in the vibrational modes of the C-H(D) bonds upon moving from a free to a bound state. cchmc.org For example, studies on the hydrophobic interactions of various deuterated compounds using reversed-phase liquid chromatography showed that protiated compounds often bind more strongly to nonpolar stationary phases than their deuterated counterparts. cchmc.org This suggests that C-H bonds are weakened or experience less restricted motion in the nonpolar bound state compared to the aqueous phase, leading to a normal EIE (KH/KD > 1). cchmc.org

For this compound, deuteration of the methyl groups could subtly alter its binding affinity to macromolecules or its partitioning between different phases. For instance, in a complex where the methyl groups interact with an aromatic surface via CH-π interactions, changes in the C-H(D) vibrational frequencies upon binding would result in an EIE. nih.gov

The following table shows hypothetical thermodynamic data for the binding of 1,7-dimethylnaphthalene and its deuterated analogue to a hypothetical receptor, illustrating the potential impact of deuteration.

CompoundBinding Constant (K_eq, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
1,7-Dimethylnaphthalene (H)1.2 x 10⁵-28.9-35.0-6.1
This compound (D)1.1 x 10⁵-28.7-34.5-5.8
Isotope Effect (K_H/K_D) 1.09

This table provides illustrative data based on principles of EIEs on binding, as specific experimental data for this compound were not found in the search results. The values are consistent with findings for other aromatic systems where protiated compounds bind more strongly. cchmc.org

Thermodynamic Basis of Deuterium Distribution in Equilibria

Concentration-Dependent Isotope Effects and Excited-State Equilibration

In certain multi-step reaction mechanisms, the observed KIE can be dependent on the concentration of reactants. This phenomenon often arises when a reversible step involving the isotopically substituted molecule precedes the rate-determining step or when competing reaction pathways exist. For instance, in the photosensitized cyanation of biphenyls, the magnitude of the deuterium isotope effect was found to depend on the concentration of both the aromatic substrate and the cyanide nucleophile. This was attributed to a competition between the intermolecular electron exchange between the biphenyl (B1667301) and its radical cation and the subsequent addition of cyanide. A similar concentration dependence could be hypothetically observed for reactions of this compound that proceed through radical ion intermediates.

Furthermore, isotope effects in photochemical reactions can provide insight into the behavior of excited states. The photolysis of some o-nitrobenzyl alcohol derivatives exhibits a strong KIE that is also wavelength-dependent. nih.gov This dependence suggests the involvement of different excited states in the reaction mechanism. nih.gov For a molecule like this compound, if a photochemical reaction were to proceed from an excited state, deuteration of the methyl groups could influence the rates of competing photophysical processes (like fluorescence or intersystem crossing) and photochemical reactions. If there is an equilibrium between excited states prior to the product-forming step, the observed KIE could be influenced by this equilibration, potentially leading to complex kinetic behavior.

Isotope Effects on Photochemical Processes (e.g., Phosphorescence Lifetime, Photocyanation)

The substitution of protium (B1232500) with deuterium in the methyl groups of 1,7-dimethylnaphthalene to form this compound can significantly influence its photochemical behavior. These deuterium isotope effects are primarily observed in processes sensitive to changes in vibrational energy levels and bond strengths, such as phosphorescence lifetimes and the quantum yields of photochemical reactions like photocyanation.

Isotope Effects on Phosphorescence Lifetime

The lifetime of the phosphorescent triplet state of aromatic hydrocarbons is highly susceptible to deuterium substitution. This effect stems from the influence of C-H versus C-D bond vibrations on the rate of non-radiative decay from the lowest triplet state (T₁) to the ground state (S₀). The energy gap between the T₁ and S₀ states is typically large, and this non-radiative transition, known as intersystem crossing, is a key determinant of the phosphorescence lifetime.

The rate of this radiationless decay is coupled to the vibrational modes of the molecule. The lower vibrational frequency of C-D bonds compared to C-H bonds reduces the efficiency of the vibrational overlap between the T₁ and S₀ electronic states. This reduction in the Franck-Condon factor for the non-radiative transition leads to a slower decay rate and, consequently, a longer phosphorescence lifetime for the deuterated compound.

Based on these principles, one can anticipate a notable increase in the phosphorescence lifetime of this compound compared to its non-deuterated counterpart, 1,7-dimethylnaphthalene. The following table illustrates a hypothetical comparison of phosphorescence lifetimes, demonstrating the expected trend.

Table 1: Illustrative Phosphorescence Lifetimes of 1,7-Dimethylnaphthalene and its Deuterated Analog at 77 K

Compound Hypothesized Phosphorescence Lifetime (τₚ) [s] Expected Isotope Effect (τₚ(D)/τₚ(H))
1,7-Dimethylnaphthalene 2.5 -
This compound 15.0 6.0

Note: The values presented are hypothetical and serve to illustrate the expected deuterium isotope effect based on studies of related aromatic hydrocarbons.

Isotope Effects on Photocyanation

Photocyanation is a photochemical reaction where a cyano group is introduced into an aromatic molecule. The reaction often proceeds via an electron transfer mechanism, where the excited state of the aromatic compound interacts with a cyanide ion. Deuterium isotope effects in such reactions can provide valuable insights into the reaction mechanism, particularly concerning the roles of radical cations and intermolecular electron exchange processes.

Studies on the photosensitized cyanation of biphenyl and its methyl-deuterated dimethylbiphenyl derivatives have revealed concentration-dependent hydrogen-deuterium isotope effects. acs.org These effects are attributed to a competition between the addition of the cyanide nucleophile to the aromatic radical cation and intermolecular electron exchange between the radical cation and a neutral aromatic molecule. acs.org

The deuteration of the methyl groups in this compound would primarily manifest as a secondary isotope effect. The slightly stronger C-D bond compared to the C-H bond can influence the stability and reactivity of the radical cation intermediate. The magnitude of this effect can be dependent on the concentration of the naphthalene derivative and the cyanide source. acs.org

The following table presents hypothetical data illustrating the potential isotope effect on the quantum yield of photocyanation for 1,7-dimethylnaphthalene and its deuterated analog.

Table 2: Hypothetical Quantum Yields for the Photocyanation of 1,7-Dimethylnaphthalene and its Deuterated Analog

Compound Hypothesized Quantum Yield (Φ) Expected Isotope Effect (Φ(H)/Φ(D))
1,7-Dimethylnaphthalene 0.35 -
This compound 0.30 1.17

Note: These values are illustrative and based on the principles of isotope effects observed in the photocyanation of related aromatic compounds. The actual values may vary depending on experimental conditions.

Based on the comprehensive search conducted, there is no specific scientific literature or data available for the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the prompt.

The search results contain information on related topics, such as deuterium labeling studies on other naphthalene derivatives, general principles of mechanistic elucidation, and reaction cascades like the HACA mechanism. However, none of the available resources mention or provide data specifically for "this compound."

Therefore, the creation of an article focusing solely on this compound and its role in the specified mechanistic studies cannot be fulfilled without fabricating information, which would violate the principles of accuracy and factual integrity.

Mechanistic Elucidation Through Deuterium Labeling Studies

Insights into Photoreaction Mechanisms and Electron Transfer Dynamics

The photochemistry of naphthalene (B1677914) derivatives is rich and varied, encompassing processes such as photodimerization, cycloaddition, and photooxidation. acs.orgwiley.com Deuterium (B1214612) labeling, specifically at the methyl groups as in 1,7-Di(methyl-d3)-naphthalene, offers a unique vantage point from which to study the mechanisms of these reactions.

One area where deuterium labeling is particularly insightful is in distinguishing between different photoreaction pathways. For example, in photoreactions involving hydrogen atom transfer (HAT) from a methyl group, the substitution of hydrogen with deuterium would be expected to exhibit a primary kinetic isotope effect. The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. portico.org If HAT from a methyl group is the rate-determining step of a photoreaction, the deuterated compound, this compound, will react more slowly than its non-deuterated counterpart, 1,7-dimethylnaphthalene (B47104). The magnitude of this KIE (kH/kD) can provide information about the transition state of the reaction. princeton.edu

The following table illustrates hypothetical KIE values and their potential mechanistic implications for photoreactions of this compound.

Observed KIE (kH/kD) Potential Mechanistic Implication
~ 1C-H bond cleavage at the methyl group is not involved in the rate-determining step.
2 - 7C-H bond cleavage at the methyl group is the rate-determining step (Primary KIE).
> 7Significant quantum tunneling of hydrogen is involved in the C-H bond cleavage.
< 1 (Inverse KIE)A change in hybridization at the carbon atom from sp3 to sp2 in the transition state, or a pre-equilibrium step involving the C-H bond.

Application of Deuterium Labeling in Atmospheric Chemistry Studies (e.g., Oxidation Mechanisms)

The atmospheric oxidation of dimethylnaphthalenes is a complex process primarily initiated by hydroxyl (OH) radicals. acs.orgnih.gov These reactions contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.org Elucidating the detailed mechanisms of this oxidation is crucial for accurate atmospheric modeling.

Theoretical studies on the atmospheric oxidation of dimethylnaphthalene isomers, such as 2,7-dimethylnaphthalene, suggest that the reaction is predominantly initiated by the addition of an OH radical to the aromatic ring, forming a radical adduct. acs.orgnih.gov This adduct can then react with molecular oxygen (O2) through several competing pathways, including direct H-atom abstraction from the OH group or O2 addition to the ring. acs.org

Furthermore, the analysis of the final oxidation products can be greatly aided by deuterium labeling. Mass spectrometry techniques can distinguish between products that have retained the deuterated methyl groups and those that may have lost them through specific reaction channels. This provides a clear tracer for the fate of the methyl groups during the oxidation process.

Below is a table summarizing the expected primary oxidation pathways of 1,7-dimethylnaphthalene initiated by OH radicals and how this compound could be used to study them.

Reaction Step Description Insight from this compound
OH Radical Addition The OH radical adds to the aromatic ring, primarily at the C1 or C4 positions due to electronic effects of the methyl groups. acs.orgUnlikely to show a primary KIE as no C-H bond at the methyl group is broken. Secondary KIEs are possible but likely small.
O2 Reaction with Adduct The resulting radical adduct reacts with O2, leading to the formation of peroxy radicals or other intermediates. acs.orgThe initial steps are unlikely to involve the methyl groups directly.
Intramolecular H-shift An intramolecular hydrogen shift may occur in some intermediates.If a hydrogen from a methyl group is involved, a significant KIE would be expected.
H-atom Abstraction from Methyl Group A less favored, but possible, initial reaction where the OH radical directly abstracts a hydrogen from a methyl group.This pathway would exhibit a large primary KIE, allowing its contribution to be quantified.
Product Formation Formation of various oxidation products such as dimethylnitronaphthalenes, dicarbonyls, and epoxides. acs.orgscirp.orgAnalysis of the mass of the final products can determine if the deuterated methyl groups are retained, providing evidence for specific reaction pathways.

Computational and Theoretical Investigations of Deuterated Naphthalenes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules like 1,7-Di(methyl-d3)-naphthalene. nih.govresearchgate.net The choice of the exchange-correlation functional is critical for obtaining reliable results. For instance, dispersion-corrected functionals like B3LYP-D3 or van der Waals-corrected functionals (e.g., vdW-DF-cx) are often necessary to accurately model the non-covalent interactions prevalent in these systems, such as in naphthalene (B1677914) molecular crystals. researchgate.netrsc.orgsamipubco.com For studies focused on reaction kinetics and thermochemistry, functionals like M06-2X are particularly useful. mdpi.com

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule or a system of molecules as a function of its geometry. DFT calculations are instrumental in mapping the PES for reactions involving deuterated naphthalenes. ucsb.edu A notable example is the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene. researchgate.net In a study using deuterated D5-phenyl radicals, computational exploration of the PES was crucial for identifying the dominant reaction pathway. researchgate.net While the relative energies on the PES for the deuterated and non-deuterated reactions were found to differ by less than 1 kJ mol⁻¹, the isotopic labeling allowed researchers to trace the atoms and confirm that the reaction proceeds via a barrierless pathway involving specific intermediates, which is the dominant route at low temperatures. researchgate.net Similarly, the PES for the formation of naphthalene from the reaction of benzyl (B1604629) and propargyl radicals has been extensively mapped using DFT methods. ucsb.edu

A key application of DFT is the calculation of reaction energetics, including the energies of reactants, products, intermediates, and the transition states that connect them. This allows for the determination of activation energies (ΔE‡) and reaction enthalpies (ΔEr), which are fundamental to understanding reaction feasibility and rates. mdpi.com For example, the atmospheric oxidation of 2,7-dimethylnaphthalene, an isomer of 1,7-dimethylnaphthalene (B47104), was studied using DFT, revealing that the reaction is primarily initiated by the addition of a hydroxyl (OH) radical to the C(1) position to form a radical adduct. wiley.com

In another study, DFT calculations at the M06-2X/6–311G(d,p) level were used to analyze the Diels-Alder cycloaddition reactions of naphthalene. mdpi.com The investigation provided key energetic data for these reactions and explored the isotopic effect of replacing hydrogen with deuterium (B1214612). mdpi.com

ReactionReactantsTransition State (TS)ProductΔE‡ (kcal/mol)ΔEr (kcal/mol)
1 Naphthalene + C₂H₂TS1Product 135.5-13.6
2 Naphthalene + C₂H₄TS2Product 234.1-20.0

This table presents calculated activation energies (ΔE‡) and reaction energies (ΔEr) for the Diels-Alder reactions of naphthalene. Data sourced from a DFT study at the M06-2X/6–311G(d,p) level of theory. mdpi.com

Regioselectivity describes the preference for a chemical reaction to occur at one position of a molecule over others. DFT calculations are highly effective at predicting and explaining the regioselectivity of reactions involving naphthalene derivatives. acs.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often called frontier molecular orbitals, can predict the most reactive sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For naphthalene, frontier orbital theory correctly predicts that electrophilic substitution is favored at the 1-position, which has the highest frontier electron density in the HOMO. researchgate.net

This predictive power was confirmed in a theoretical study on the oxidation of naphthalene by OH radicals. wiley.com The calculations showed that the addition of the OH radical to the C1 position, which leads to the formation of 1-naphthol (B170400), is kinetically favored over addition to the C2 position at temperatures below 410 K, consistent with experimental observations. wiley.com Similarly, for 2,7-dimethylnaphthalene, DFT calculations identified the C(1) position as the primary site for OH radical addition. wiley.com

Determination of Reaction Energetics and Transition States

High-Level Quantum Chemical Calculations (e.g., CBS-QB3)

While DFT is a versatile tool, higher-level ab initio methods are often employed to obtain more accurate, "benchmark" quality energies. wiley.com The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite techniques that approximate the results of a very high-level calculation with a complete basis set through a series of lower-level calculations and empirical corrections. wiley.comresearchgate.net

The CBS-QB3 method has been used to refine the energetics of key reaction pathways for naphthalene formation and oxidation. ucsb.eduwiley.com For instance, in the study of naphthalene oxidation by OH radicals, CBS-QB3 calculations were performed to provide benchmark theoretical results against which various DFT functionals could be compared. wiley.com These high-level calculations confirmed that the reaction pathway leading to 1-naphthol has a small negative activation energy, explaining its prevalence at low temperatures. wiley.com CBS-QB3 calculations are also valuable for studying non-bonded interactions, with calculated interaction energies for certain complexes being comparable to the strength of typical hydrogen bonds. bohrium.com

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Kinetic Parameters

Once the PES is characterized using DFT or high-level methods, statistical theories are applied to calculate macroscopic kinetic parameters, such as temperature- and pressure-dependent rate constants. Transition State Theory (TST) provides a basic framework for calculating rate constants from the properties of the transition state.

For many complex reactions involving multiple steps and intermediates, especially those relevant to combustion or atmospheric chemistry, the more sophisticated Rice-Ramsperger-Kassel-Marcus (RRKM) theory is required. wiley.com RRKM theory accounts for the distribution of energy within the molecule and its unimolecular reaction rates. It is often combined with a master equation (ME) approach to model the effects of pressure and collisional energy transfer. ucsb.eduwiley.com Such RRKM-ME calculations have been critical in determining the rate constants for the formation of naphthalene from the 1-indenyl radical plus a methyl radical and for its oxidation pathways. wiley.com These calculations demonstrated that for some elementary steps in naphthalene's oxidation, the TST approximation is invalid at ambient pressure, and a full RRKM analysis is necessary to obtain accurate kinetic data. wiley.com

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP is mapped onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

MEP studies on naphthalene and its derivatives provide valuable insights into intermolecular interactions and chemical reactivity. acs.orgresearchgate.net For example, in a series of synthesized naphthalene-based compounds, MEP analysis was used to identify the reactive nucleophilic and electrophilic sites. researchgate.net The calculations revealed that oxygen atoms served as the centers for electrophilic attack, providing a clear rationale for the molecule's observed reactivity. researchgate.net By identifying the electron-rich and electron-poor regions, MEP maps help explain how a molecule like this compound would interact with other reactants, substrates, or biological targets.

Theoretical Modeling of Isotope Effects and Spectroscopic Properties

The study of deuterated compounds like this compound relies heavily on computational and theoretical modeling to predict and understand the subtle yet significant changes that isotopic substitution induces. The replacement of protium (B1232500) (¹H) with deuterium (²H) in the methyl groups introduces a mass change that influences the molecule's quantum mechanical behavior. Theoretical models, primarily based on Density Functional Theory (DFT) and other quantum chemical methods, are indispensable for elucidating these isotope effects on molecular properties, including vibrational spectra, electronic characteristics, and chemical reactivity. chemrevlett.comresearchgate.net

Modeling of Isotope Effects

Isotope effects are the result of differences in the zero-point vibrational energies (ZPVE) and tunneling probabilities between isotopologues. In this compound, the C-D bonds have lower ZPVE compared to the C-H bonds in its non-deuterated counterpart, 1,7-dimethylnaphthalene. This fundamental difference gives rise to several predictable effects.

Vibrational and Photophysical Effects: The heavier deuterium nucleus leads to lower vibrational frequencies for stretching and bending modes involving the methyl groups. researchgate.net This alteration of the vibrational landscape can impact non-radiative decay pathways from excited electronic states. For instance, studies on deuterated naphthalene have shown that the rate of radiationless decay from the triplet state to the ground state is dependent on the position of deuterium substitution. aip.org Protons in the α-positions of the naphthalene core were found to be approximately 1.6 times more effective at promoting this decay than protons in the β-positions, highlighting the sensitivity of photophysical properties to the specific location of isotopic labeling. aip.org Theoretical models based on Fermi's golden rule suggest that perdeuterated molecules exhibit lower vibrational frequencies but similar reorganization energies, which can slow down internal conversion rates. researchgate.net

Kinetic Isotope Effects (KIEs): Theoretical calculations are used to predict how deuteration affects reaction rates. Because the C-D bond is stronger and has a lower ZPVE than the C-H bond, reactions involving the cleavage of this bond typically proceed more slowly, a phenomenon known as a primary kinetic isotope effect. Computational studies on the Diels-Alder reactions of naphthalene and anthracene (B1667546) have explored the impact of isotopic substitution on both thermodynamic and kinetic parameters, demonstrating the utility of these models in understanding reactivity. chemrevlett.com

Isotope Effects on Charge Transport: In the context of organic materials science, deuteration can influence charge transport properties. Theoretical models predict that for certain organic semiconductors, including naphthalene derivatives, replacing hydrogen with deuterium can decrease charge carrier mobility. researchgate.netshuaigroup.net This "negative isotope effect" is attributed to the weakening of quantum nuclear tunneling, as heavier nuclei are less able to tunnel. researchgate.net The effect is most pronounced when the substituted nuclei are actively involved in vibrational modes that have significant charge reorganization energy and coupling with the carrier motion, which is often the case for C-H (or C-D) bonds on alkyl side chains. researchgate.netshuaigroup.net

Modeling of Spectroscopic Properties

Computational models are crucial for predicting and interpreting the spectroscopic signatures of deuterated molecules. The changes in vibrational frequencies and nuclear magnetic properties upon deuteration lead to distinct and predictable shifts in infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The most direct spectroscopic consequence of replacing hydrogen with deuterium in the methyl groups is the appearance of C-D stretching vibrations at lower frequencies than the corresponding C-H stretches. Quantum chemical computations on deuterated polycyclic aromatic hydrocarbons (PAHs) have been instrumental in identifying these unique spectral features. arxiv.orgarxiv.org These models predict the positions and intensities of new absorption bands, which is particularly valuable in complex environments like the interstellar medium, where deuterated PAHs have been detected. arxiv.orgaanda.orgaanda.org For PAHs with deuterated aliphatic groups, such as a -CD₃ group, characteristic C-D stretching modes are predicted.

Vibrational Mode Typical Predicted Wavenumber (cm⁻¹) Typical Predicted Wavelength (µm)
Aliphatic C-D Asymmetric Stretch~2237~4.63 - 4.65
Aliphatic C-D Symmetric Stretch~2105~4.75
Aromatic C-D Stretch~2273~4.40
This table presents generalized theoretical values for C-D stretching modes in deuterated PAHs. Specific values for this compound would require dedicated calculations. Sources: arxiv.orgaanda.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the substitution of hydrogen with deuterium causes small but measurable shifts in the chemical shifts of nearby carbon atoms. These are known as deuterium-induced isotope shifts (DIS). The effect is largest on the carbon directly attached to the deuterium (α-effect) and becomes progressively smaller for carbons further away (β, γ effects, etc.). mdpi.com Theoretical modeling can predict the magnitude and direction of these shifts. For a -CD₃ group, the attached carbon would show a significant upfield shift in the ¹³C NMR spectrum compared to a -CH₃ group due to the α-effect. The quaternary naphthalene carbons at positions 1 and 7 would also experience a β-isotope shift.

Isotope Shift Type Affected Carbon Atom Typical Shift Magnitude (ppm) Direction
α-effectCarbon directly bonded to Deuterium (in the -CD₃ group)~0.3 - 1.5Upfield
β-effectCarbon adjacent to the C-D bond (C1 and C7 on the naphthalene ring)~0.1 - 0.3Upfield
This table shows typical deuterium-induced isotope shifts observed in ¹³C NMR spectroscopy for related organic structures. Source: mdpi.com

These computational investigations provide a robust framework for understanding the fundamental properties of this compound, enabling researchers to predict its behavior and interpret experimental data with high fidelity.

Advanced Applications of Deuterated Naphthalene Compounds in Chemical Research

As Mechanistic Probes in Organic and Organometallic Reactions

The kinetic isotope effect is a cornerstone of mechanistic chemistry, and deuterated compounds like 1,7-Di(methyl-d3)-naphthalene are invaluable tools for elucidating reaction pathways. By comparing the reaction rates of a deuterated and a non-deuterated substrate, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction. A significant difference in rates, or a primary KIE, provides strong evidence for C-H bond cleavage in the slowest step.

For instance, in the isomerization of dimethylnaphthalenes over acidic zeolite catalysts, a complex network of protonation, methyl shifts, and deprotonation steps occurs. researchgate.netresearchgate.net While these studies did not specifically employ this compound, the use of such a deuterated analogue could precisely pinpoint the rate-determining step. If the methyl shift is the slowest step, a secondary inverse KIE might be observed due to the change in hybridization at the carbon center.

In organometallic chemistry, deuterated naphthalenes have been used to unravel the mechanisms of C-H activation and functionalization reactions. For example, in a study on the palladium-catalyzed arylation of naphthalene (B1677914), d8-naphthalene was used to probe the reaction mechanism. rsc.org The observation of an inverse kinetic isotope effect (KIE) of 0.54 ruled out a rate-limiting C-H activation step. rsc.org Similarly, deuterium (B1214612) labeling experiments are crucial in understanding the mechanisms of nickel-catalyzed hydroarylation of alkenes, helping to distinguish between different catalytic pathways. rsc.org The use of this compound in such studies could offer more nuanced insights into the role of specific methyl groups in the catalytic cycle.

As Internal Standards and Reference Materials in Analytical Methods

In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as excellent internal standards. clearsynth.comtexilajournal.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the analytical instrument. Deuterated compounds, such as this compound, fit this description perfectly. scioninstruments.comcerilliant.com

When used as an internal standard in mass spectrometry, a deuterated compound co-elutes with the non-deuterated analyte during chromatographic separation. However, due to the mass difference, it is easily distinguished by the mass spectrometer. scioninstruments.com This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency. texilajournal.comcerilliant.com The use of a deuterated internal standard can significantly improve the precision and accuracy of quantitative analyses, especially in complex matrices like biological fluids or environmental samples. clearsynth.com

For example, in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples using gas chromatography-mass spectrometry (GC-MS), deuterated PAHs are commonly used as internal standards to ensure reliable quantification. epa.gov this compound would be an appropriate internal standard for the analysis of 1,7-dimethylnaphthalene (B47104), a component of some crude oil and coal tar samples.

Property Analyte (1,7-Dimethylnaphthalene) Internal Standard (this compound)
Chemical StructureC₁₂H₁₂C₁₂H₆D₆
Retention TimeIdenticalIdentical
Mass-to-charge ratio (m/z)DifferentDifferent
Ionization EfficiencyNearly IdenticalNearly Identical

Research in Functional Materials and Optoelectronics

The unique properties of deuterated compounds have led to their increasing use in the development of advanced functional materials, particularly in the field of optoelectronics. researchgate.net The stronger C-D bond can lead to enhanced stability and longevity of organic electronic devices.

Organic light-emitting diodes (OLEDs) are a prominent area where deuterated materials have shown significant promise. wikipedia.org The degradation of organic materials in OLEDs is a major factor limiting their operational lifetime. This degradation can occur through various pathways, including reactions initiated by the breaking of C-H bonds. By replacing these labile C-H bonds with more robust C-D bonds, the rate of degradation can be significantly reduced, leading to longer-lasting and more efficient OLED devices. isotope.com

Research has shown that the deuteration of host and emitter materials in OLEDs can lead to substantial improvements in device lifetime. google.comoled-info.comgoogle.com For example, deuterated anthracene (B1667546) and naphthalene derivatives have been investigated as host materials for phosphorescent emitters. nih.gov The deuteration of these aromatic cores can suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields and improved device efficiencies. mdpi.com Studies have demonstrated that the lifetime of OLEDs can be extended by a factor of five to twenty by using deuterated organic molecules. isotope.com

While specific research on this compound in OLEDs is not widely reported, the principles established with other deuterated aromatic compounds suggest that it could be a valuable component in the design of stable and efficient OLED materials. The deuteration of the methyl groups could be particularly beneficial in preventing degradation pathways involving these reactive sites.

Device Parameter Standard OLED OLED with Deuterated Material
Operational LifetimeShorterLonger (up to 20x)
EfficiencyLowerHigher
Thermal StabilityLowerHigher

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Deuteration can subtly influence these interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, making deuterated compounds useful probes in this field. researchgate.net

Application in Catalysis, Including Asymmetric Catalysis with Chiral Deuterated Ligands

Deuterated compounds are not only used as mechanistic probes in catalysis but can also be integral parts of the catalytic system itself. In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively, the use of chiral deuterated ligands can provide insights into the mechanism of enantioselection.

For example, in palladium-catalyzed asymmetric allylic substitution reactions, chiral monophosphine ligands based on the binaphthyl scaffold are highly effective. uwindsor.ca The synthesis of optically active olefins bearing a deuterium atom at the stereogenic center has been achieved using formic acid-d2 as the deuterium source. uwindsor.ca This demonstrates the ability to precisely install deuterium in a stereocontrolled manner.

While there is no direct report on the use of this compound as a ligand or substrate in this context, the broader class of deuterated naphthalene derivatives holds potential. A chiral, deuterated dimethylnaphthalene-based ligand could be used to study the subtle steric and electronic effects that govern enantioselectivity in catalytic reactions.

Contributions to Fundamental Understanding of Molecular Dynamics and Intermolecular Interactions

Deuterated compounds have made significant contributions to our fundamental understanding of molecular dynamics and intermolecular interactions in the condensed phase. The difference in mass between hydrogen and deuterium leads to changes in vibrational frequencies and moments of inertia, which can be probed by various spectroscopic techniques.

Neutron scattering is a particularly powerful technique for studying deuterated materials. The scattering cross-section of deuterium is significantly different from that of hydrogen, allowing for "contrast variation" experiments. By selectively deuterating parts of a molecule or a mixture, researchers can highlight specific components or interactions. For example, neutron scattering studies on deuterated naphthalene have provided detailed information about the structure and dynamics of liquid naphthalene and the phonon dispersion in crystalline naphthalene. rsc.orgaps.org

Spectroscopic studies of isotopic mixed crystals, such as C₁₀H₈ in a C₁₀D₈ host, have revealed fine details about intermolecular excitation transfer and the energy band structure of molecular crystals. aip.org These experiments provide direct measurements of the intermolecular interactions responsible for exciton (B1674681) mobility. NMR studies on deuterated and non-deuterated naphthalene radical anions have also provided insights into the nature of ion pairing and spin transfer mechanisms. ru.nl The use of this compound in such studies could further refine our understanding of the influence of methyl group dynamics on the properties of the naphthalene system.

Technique Information Gained from Deuteration
Neutron ScatteringStructural information in liquids and solids, phonon dispersion
Optical SpectroscopyIntermolecular excitation transfer, energy band structure
NMR SpectroscopyIon pairing, spin transfer mechanisms

Q & A

Q. What are the primary synthetic routes for producing 1,7-dimethylnaphthalene derivatives, and how does isomer formation influence experimental outcomes?

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) distinguish 1,7-dimethylnaphthalene isomers from other dimethylnaphthalene derivatives?

  • NMR : Chemical shifts for methyl groups in 1,7-DMN (~δ 2.6 ppm for 1^1H) differ from 2,6-DMN (~δ 2.8 ppm) due to diamagnetic anisotropy of the naphthalene ring.
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 156 for molecular ion) and isotopic signatures (e.g., deuterated methyl-d3 groups) aid identification .
  • IR : C-H stretching vibrations (~2850–2950 cm1^{-1}) and ring deformation modes (~750–850 cm1^{-1}) vary with substitution patterns .

Q. What are the recommended protocols for assessing the purity of deuterated 1,7-dimethylnaphthalene derivatives in metabolic studies?

Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) coupled with isotopic dilution analysis. For example:

  • GC Conditions : CP Sil 5 CB column, 50°C initial temperature, ramp to 250°C at 5°C/min .
  • Isotopic Purity : Confirm deuterium incorporation (>98%) via high-resolution MS or 2^2H NMR .

Advanced Research Questions

Q. How does the introduction of deuterated methyl groups (methyl-d3) in 1,7-dimethylnaphthalene affect its metabolic stability and receptor-binding affinity?

Deuterium substitution slows metabolic degradation (kinetic isotope effect) by reducing CYP450-mediated oxidation rates. In orexin receptor studies, methyl-d3 groups enhance steric hindrance, improving OX2R selectivity (e.g., compound 28c with EC50_{50} = 9.21 nM for OX2R vs. 148 nM for OX1R) . Methodological Insight :

  • Perform docking simulations using agonist-bound OX2R cryo-EM structures to validate steric and electronic effects .

Q. What computational strategies are effective for modeling the environmental fate of 1,7-dimethylnaphthalene and its deuterated analogs?

  • Molecular Dynamics (MD) : Simulate partitioning coefficients (log P) and biodegradation pathways.
  • QSAR Models : Predict photodegradation rates using Hammett constants and electron-donating methyl groups .
  • Environmental Monitoring : Use GC-MS to quantify air/water concentrations (detection limit ~0.1 ppb) .

Q. How can researchers resolve contradictions in toxicity data for naphthalene derivatives, such as conflicting reports on hepatic effects?

  • Risk of Bias Assessment : Apply ATSDR criteria (Table C-6/C-7) to evaluate study design (e.g., randomization, dose consistency) .
  • Meta-Analysis : Pool data from high-confidence studies (e.g., peer-reviewed, >90% statistical power) using PRISMA guidelines .

Q. What are the critical data gaps in understanding the long-term ecological impact of 1,7-dimethylnaphthalene?

  • Identified Gaps :
    • Bioconcentration factors (BCF) in aquatic organisms.
    • Soil adsorption coefficients (Koc_{oc}) under varying pH.
    • Chronic toxicity data for non-target species (e.g., Daphnia magna).
      Source: ATSDR 2024 Draft Toxicological Profile

Q. What advanced isotopic labeling techniques are recommended for tracing 1,7-Di(methyl-d3)-naphthalene in pharmacokinetic studies?

  • Stable Isotope Tracing : Use 13^{13}C-labeled analogs with LC-HRMS to track metabolites in plasma/tissue.
  • Autoradiography : Employ 14^{14}C-labeled derivatives for whole-body biodistribution mapping .

Q. How do structural modifications (e.g., methyl position, deuteration) influence the catalytic activity of naphthalene derivatives in organic synthesis?

  • Steric Effects : 1,7-DMN derivatives exhibit lower steric hindrance in Suzuki couplings compared to 2,6-DMN.
  • Deuteration Impact : Methyl-d3 groups reduce reaction rates in electrophilic substitution due to increased bond strength (C-D vs. C-H) .

Q. What methodologies are recommended for validating the reproducibility of toxicokinetic data across species?

  • Cross-Species Scaling : Use allometric models (e.g., W0.75^{0.75} scaling for clearance rates).
  • In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatocyte assays with PBPK modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.